2-(7-Chloro-4-hydroxy-1-methylisoquinoline-3-carboxamido)acetic acid
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Overview
Description
2-(7-Chloro-4-hydroxy-1-methylisoquinoline-3-carboxamido)acetic acid is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloro-4-hydroxy-1-methylisoquinoline-3-carboxamido)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized via the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Hydroxylation: The hydroxyl group at the 4th position can be introduced through oxidation reactions using reagents like potassium permanganate or osmium tetroxide.
Carboxamidation: The carboxamide group can be introduced by reacting the isoquinoline derivative with an appropriate amine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Acetic Acid Addition: Finally, the acetic acid moiety can be added through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(7-Chloro-4-hydroxy-1-methylisoquinoline-3-carboxamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine or alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium cyanide, thionyl chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
2-(7-Chloro-4-hydroxy-1-methylisoquinoline-3-carboxamido)acetic acid has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(7-Chloro-4-hydroxy-1-methylisoquinoline-3-carboxamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: Binding to specific receptors on the cell surface, triggering downstream signaling pathways.
DNA Intercalation: Intercalating into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-hydroxyisoquinoline: Lacks the carboxamido and acetic acid moieties.
4-Hydroxy-1-methylisoquinoline: Lacks the chlorine and carboxamido groups.
Isoquinoline-3-carboxamidoacetic acid: Lacks the chlorine and hydroxyl groups.
Uniqueness
2-(7-Chloro-4-hydroxy-1-methylisoquinoline-3-carboxamido)acetic acid is unique due to the presence of multiple functional groups, including the chlorine, hydroxyl, carboxamido, and acetic acid moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
916171-78-3 |
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Molecular Formula |
C13H11ClN2O4 |
Molecular Weight |
294.69 g/mol |
IUPAC Name |
2-[(7-chloro-4-hydroxy-1-methylisoquinoline-3-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C13H11ClN2O4/c1-6-9-4-7(14)2-3-8(9)12(19)11(16-6)13(20)15-5-10(17)18/h2-4,19H,5H2,1H3,(H,15,20)(H,17,18) |
InChI Key |
GJXSIWAHDZXUNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)O)O)Cl |
Origin of Product |
United States |
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